molecular formula C6H11ClN2O2 B1524253 1-(2-Aminoethyl)pyrrolidine-2,5-dione CAS No. 25660-19-9

1-(2-Aminoethyl)pyrrolidine-2,5-dione

Cat. No.: B1524253
CAS No.: 25660-19-9
M. Wt: 178.62 g/mol
InChI Key: GFHCMTWJVSMLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring with an aminoethyl substituent at the 1-position and two keto groups at the 2 and 5 positions. This compound is of significant interest due to its versatile applications in medicinal chemistry and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide with an appropriate amine derivative under controlled conditions . This reaction typically requires a specific pH and temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

1-(2-Aminoethyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group allows for versatile chemical modifications, making it a valuable scaffold in drug design and synthesis .

Properties

IUPAC Name

1-(2-aminoethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYMHDDMXRVUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(2-Aminoethyl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(2-Aminoethyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(2-Aminoethyl)pyrrolidine-2,5-dione
Customer
Q & A

Q1: What is the significance of using 1-(2-aminoethyl)pyrrolidine-2,5-dione in the synthesis of metal complexes?

A1: this compound serves as a precursor to the Schiff base ligand HL1. This ligand, characterized by its nitrogen and oxygen donor atoms, can coordinate with metal ions []. The resulting metal complexes are of interest due to their potential applications in various fields, including catalysis and materials science.

Q2: How was the structure of the synthesized Schiff base ligand HL1 confirmed in this study?

A2: The study employed various spectroscopic techniques to confirm the structure of HL1. These included Fourier-Transform Infrared Spectroscopy (FT-IR), Ultraviolet-Visible Spectroscopy (UV-Vis), mass spectrometry, and 1H Nuclear Magnetic Resonance (1HNMR) spectroscopy. Additionally, elemental analysis (C.H.N) was performed to determine the purity of the synthesized ligand [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.